molecular formula C13H16N6O B12264769 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one

Cat. No.: B12264769
M. Wt: 272.31 g/mol
InChI Key: BRFMEADFPPIJAI-UHFFFAOYSA-N
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Description

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, an azetidine ring, and a piperazine moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions.

    Introduction of Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the pyrazolo[1,5-a]pyrazine core.

    Formation of Piperazine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory properties and potential therapeutic applications.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are also investigated for their enzyme inhibitory activities and therapeutic potential.

Uniqueness

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one is unique due to its specific combination of structural features, including the pyrazolo[1,5-a]pyrazine core, azetidine ring, and piperazine moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

4-(1-pyrazolo[1,5-a]pyrazin-4-ylazetidin-3-yl)piperazin-2-one

InChI

InChI=1S/C13H16N6O/c20-12-9-17(5-3-14-12)10-7-18(8-10)13-11-1-2-16-19(11)6-4-15-13/h1-2,4,6,10H,3,5,7-9H2,(H,14,20)

InChI Key

BRFMEADFPPIJAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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